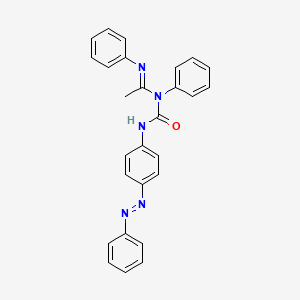![molecular formula C20H32O2 B14467774 4-[2-Hydroxy-4-(2-methyloctan-2-YL)phenyl]pentan-2-one CAS No. 70119-99-2](/img/structure/B14467774.png)
4-[2-Hydroxy-4-(2-methyloctan-2-YL)phenyl]pentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-Hydroxy-4-(2-methyloctan-2-YL)phenyl]pentan-2-one is a synthetic compound known for its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Hydroxy-4-(2-methyloctan-2-YL)phenyl]pentan-2-one typically involves multi-step organic reactions. One common method includes the reaction of appropriate phenolic compounds with alkylating agents under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for mass production. The use of continuous flow reactors and advanced purification techniques ensures the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-Hydroxy-4-(2-methyloctan-2-YL)phenyl]pentan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylic position.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: L-proline, trimethylaluminum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Applications De Recherche Scientifique
4-[2-Hydroxy-4-(2-methyloctan-2-YL)phenyl]pentan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[2-Hydroxy-4-(2-methyloctan-2-YL)phenyl]pentan-2-one involves its interaction with cannabinoid receptors in the body. As a synthetic cannabinoid receptor agonist, it binds to these receptors, mimicking the effects of naturally occurring cannabinoids. This interaction influences various molecular pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
CP-55,244: Another synthetic cannabinoid with a similar structure and function.
4-Hydroxy-4-methyl-2-pentanone: Known for its use as a solvent and in various chemical reactions.
Uniqueness
Its ability to act as a synthetic cannabinoid receptor agonist makes it particularly valuable in both research and industrial contexts .
Propriétés
Numéro CAS |
70119-99-2 |
|---|---|
Formule moléculaire |
C20H32O2 |
Poids moléculaire |
304.5 g/mol |
Nom IUPAC |
4-[2-hydroxy-4-(2-methyloctan-2-yl)phenyl]pentan-2-one |
InChI |
InChI=1S/C20H32O2/c1-6-7-8-9-12-20(4,5)17-10-11-18(19(22)14-17)15(2)13-16(3)21/h10-11,14-15,22H,6-9,12-13H2,1-5H3 |
Clé InChI |
JQIAORWQFCIUDQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)(C)C1=CC(=C(C=C1)C(C)CC(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Chloro-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14467715.png)


![N~2~-[4-(Diethylamino)-2-methylphenyl]-L-glutamine](/img/structure/B14467720.png)



![1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-2-one](/img/structure/B14467746.png)
![5H-Imidazo[2,1-a]isoindol-5-one](/img/structure/B14467748.png)
![1,4,7,10-Tetrasiladecane, 1,1,1,10,10,10-hexachloro-4,4,7,7-tetrakis[2-(trichlorosilyl)ethyl]-](/img/structure/B14467749.png)


